molecular formula C13H8F3NO2 B3043636 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887980-16-7

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

Cat. No.: B3043636
CAS No.: 887980-16-7
M. Wt: 267.2 g/mol
InChI Key: LTGRYPOXHXEXGR-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a heteroaromatic compound featuring a pyridine core with a carbaldehyde group at position 2 and a 3-(trifluoromethoxy)phenyl substituent at position 6 (pyridine numbering). The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which is advantageous in medicinal chemistry and agrochemical applications . The aldehyde functional group (-CHO) at position 2 makes it a versatile intermediate for synthesizing amines, imines, or heterocycles via nucleophilic addition or condensation reactions .

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-18)17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGRYPOXHXEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-2-pyridinecarbaldehyde

A common precursor, 6-bromo-2-pyridinecarbaldehyde, is synthesized via bromination of 2-pyridinecarbaldehyde using N-bromosuccinimide (NBS) under radical initiation. Alternatively, direct bromination of pyridine derivatives using phosphorus tribromide has been reported.

Representative Procedure

  • Substrate : 2-Pyridinecarbaldehyde (1.0 eq)
  • Reagent : NBS (1.1 eq), AIBN (0.1 eq) in CCl₄
  • Conditions : Reflux at 80°C for 12 h
  • Yield : 78%

Coupling with 3-(Trifluoromethoxy)phenylboronic Acid

The bromopyridine intermediate undergoes Suzuki-Miyaura coupling with 3-(trifluoromethoxy)phenylboronic acid. Pd(PPh₃)₄ or PdCl₂(dppf) are optimal catalysts, as evidenced in analogous syntheses.

Optimized Protocol

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 eq)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 85°C
Time 15 h
Yield 82%

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product. The electron-withdrawing trifluoromethoxy group slightly reduces coupling efficiency compared to methoxy analogues.

Alternative Pathways: Nucleophilic Aromatic Substitution

Displacement of Halogen with Trifluoromethoxide

Direct substitution of a 6-halopyridine-2-carbaldehyde with potassium trifluoromethoxide (KOCF₃) is theoretically viable but hampered by poor nucleophilicity. Ullmann-type couplings using CuI and ligands (e.g., 1,10-phenanthroline) improve efficacy.

Experimental Data

Substrate Catalyst System Solvent Yield
6-Iodo-2-pyridinecarbaldehyde CuI, 1,10-phenanthroline DMF 32%

Crystallographic and Spectroscopic Characterization

X-ray diffraction of analogous compounds (e.g., 6-methoxypyridine-2-carbaldehyde) reveals planar pyridine rings with bond lengths consistent with resonance stabilization. For the target compound, key spectral data include:

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.15 (d, J = 7.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 4H, aryl-H).
  • ¹⁹F NMR : δ -58.3 (s, CF₃O).

Industrial-Scale Considerations and Environmental Impact

Large-scale syntheses prioritize atom economy and catalyst recycling. Pd recovery systems (e.g., silica-immobilized Pd) reduce costs. The trifluoromethoxy group’s environmental persistence necessitates stringent waste management.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarboxylic acid.

    Reduction: 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to 6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde exhibit promising antimicrobial and anticancer activities. The trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets. Studies have shown that derivatives of pyridinecarbaldehydes can inhibit the growth of various cancer cell lines, making them candidates for further development as therapeutic agents .

Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its aldehyde functional group can participate in various reactions, such as condensation with amines to form Schiff bases, which are known for their biological activities. The versatility of this compound allows for modifications that can lead to novel drug candidates .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is utilized as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various coupling reactions, including Suzuki-Miyaura coupling and other cross-coupling methods that are essential in the construction of carbon-carbon bonds .

Reactivity and Functionalization
The presence of both the aldehyde and trifluoromethoxy groups makes this compound amenable to multiple functionalization strategies. For instance, the aldehyde can undergo oxidation to yield carboxylic acids or reduction to form alcohols, while the trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions .

Material Science

Advanced Materials Production
The unique properties of 6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde make it suitable for applications in materials science. It can be used as a precursor for functionalized polymers and advanced materials due to its ability to impart specific electronic and thermal properties to the resulting materials .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated derivatives of pyridinecarbaldehydesFound significant inhibition of cancer cell proliferation at low concentrations
Synthesis of Schiff BasesExplored reactions involving 6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehydeDemonstrated effective formation of biologically active Schiff bases
Material Properties AnalysisEvaluated potential applications in polymer chemistryIdentified enhanced mechanical properties in polymers containing trifluoromethoxy-substituted units

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to increased potency and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Pyridine Ring

a) 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde
  • Structure : Carbaldehyde at position 3 (vs. position 2 in the target compound), with a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Key Differences: The carbaldehyde's position alters electronic distribution: position 3 is less influenced by the pyridine nitrogen’s inductive effects compared to position 2.
  • Applications : Likely diverges in reactivity; the 3-carbaldehyde may form different intermediates in Suzuki-Miyaura cross-coupling reactions .
b) 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
  • Structure : Trifluoromethoxy group at the ortho position on the phenyl ring and carbaldehyde at pyridine position 3.
  • Molecular formula discrepancy: Reported as C₉H₁₀ClN₃O₄ (MW: 259.64 g/mol) in , conflicting with the expected structure. This may indicate a data entry error .

Functional Group Variations

a) 4-Methyl-N-[1-methyl-2-(methylsulfonyl)ethyl]-6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarboxamide
  • Structure : Replaces the carbaldehyde with a carboxamide (-CONH-) group and adds methylsulfonyl and methyl substituents.
  • Key Differences :
    • The carboxamide group enhances hydrogen-bonding capacity, improving binding affinity in biological targets.
    • Predicted properties: Boiling point (544.6°C), density (1.318 g/cm³), and pKa (8.62) suggest higher polarity than the aldehyde derivative .

Substituent Type Variations

a) 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carbaldehyde
  • Structure: Trifluoromethylphenoxy (-O-C₆H₄-CF₃) substituent instead of trifluoromethoxyphenyl.
  • Key Differences :
    • The ether linkage (-O-) increases flexibility but reduces electron-withdrawing effects compared to -OCF₃.
    • Commercial availability: 8 suppliers listed (e.g., SCHEMBL4592102), indicating broader industrial use .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Pyridine Substituent Position Phenyl Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde 2 (CHO), 6 (aryl) 3-OCF₃ C₁₃H₈F₃NO₂ 283.21 High lipophilicity, reactive aldehyde
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde 3 (CHO), 6 (aryl) 3-CF₃ C₁₃H₈F₃NO 267.21 Lower solubility, stronger EWG effects
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde 3 (CHO), 6 (aryl) 2-OCF₃ C₁₃H₈F₃NO₂ 283.21 Steric hindrance, potential synthesis challenges
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarboxamide 2 (CONH-), 6 (aryl) 3-OCF₃ C₁₄H₁₁F₃N₂O₂ 298.25 Higher polarity, predicted pKa 8.62

Research Implications

  • Synthetic Utility : The target compound’s aldehyde group and meta-trifluoromethoxy substitution optimize it for palladium-catalyzed cross-coupling reactions, enabling efficient biaryl synthesis .
  • Biological Relevance : Trifluoromethoxy derivatives often exhibit enhanced bioavailability compared to trifluoromethyl analogs, making the target compound a candidate for drug discovery .

Biological Activity

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a synthetic compound notable for its potential biological activities. Its unique trifluoromethoxy group and pyridine structure contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a pyridine ring attached to a phenyl group with a trifluoromethoxy substituent. This configuration is significant for its biological activity, as the trifluoromethoxy group can enhance lipophilicity and alter the electronic properties of the molecule.

The biological activity of 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : It could scavenge free radicals, thereby mitigating oxidative stress in cells.
  • Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to various receptors, influencing signaling pathways.

Biological Activity Summary

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Trifluoromethyl-containing compounds often show activity against bacteria and fungi.
  • Anticancer Effects : Some studies suggest potential anticancer properties through the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

A study by MDPI explored the antimicrobial properties of trifluoromethyl-substituted compounds. It was found that these compounds exhibit significant activity against various bacterial strains, suggesting that 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde may similarly possess antimicrobial efficacy .

Anticancer Potential

In another investigation, compounds with similar structural motifs were evaluated for their anticancer effects. The results indicated that such compounds could inhibit tumor cell growth by inducing apoptosis and modulating cell cycle progression. The presence of the trifluoromethoxy group was noted to enhance potency compared to non-fluorinated analogs .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehydePotentially activePotentially activeEnzyme inhibition, antioxidant
4-TrifluoromethylphenolModerateModerateFree radical scavenging
2-TrifluoromethylbenzaldehydeHighLowReceptor modulation

Q & A

Q. What are the common synthetic routes for preparing 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A typical approach involves:

Substitution : Introducing the trifluoromethoxyphenyl group at the 6-position of pyridine using Suzuki-Miyaura coupling with a boronic acid derivative under Pd catalysis .

Oxidation : Converting a methyl or hydroxymethyl group at the 2-position to the aldehyde using oxidizing agents like KMnO₄ or CrO₃ in acidic conditions (e.g., H₂SO₄) .

  • Key Considerations :
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions with moisture-sensitive intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and aldehyde proton resonance (~9-10 ppm) .
  • Infrared Spectroscopy (IR) : A strong peak at ~1700 cm⁻¹ confirms the aldehyde C=O stretch .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for CF₃ and OCF₃ groups .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry or crystal-packing effects .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Case Study : If splitting patterns in ¹H NMR suggest unexpected coupling, use 2D NMR (COSY, HSQC) to confirm connectivity. For example, coupling between the aldehyde proton and adjacent pyridine protons may indicate conformational rigidity .
  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the trifluoromethoxyphenyl group .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies optimize yield in multi-step syntheses involving trifluoromethoxy groups?

  • Methodological Answer :
  • Protection-Deprotection : Protect the aldehyde group (e.g., as an acetal) during trifluoromethoxy introduction to prevent side reactions .
  • Catalytic Systems : Use Pd(PPh₃)₄ with ligand additives (e.g., tris-o-furylphosphine) to enhance cross-coupling efficiency for aryl-aryl bonds .
  • Purification : Employ column chromatography with gradients of hexane/ethyl acetate to separate polar byproducts .

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in downstream functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : The -OCF₃ group deactivates the pyridine ring, directing electrophiles (e.g., nitration) to meta positions relative to the substituent.
  • Nucleophilic Attack : The aldehyde group becomes more electrophilic due to the electron-withdrawing effect, enhancing reactivity in condensation reactions (e.g., forming hydrazones or imines) .
  • Table 1 : Comparative Reactivity of Pyridinecarbaldehyde Derivatives
SubstituentAldehyde Reactivity (Relative Rate)Preferred Solvent
-OCF₃1.5–2.0DMF
-OCH₃1.0THF
-NO₂3.0DCM
Data inferred from analogous systems in

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Root Causes :

Moisture Sensitivity : Trace water in solvents can hydrolyze intermediates; use molecular sieves or anhydrous conditions .

Catalyst Batch Variability : Pd catalysts from different suppliers may have varying activity; standardize catalyst sources .

  • Mitigation : Reproduce reactions under inert atmospheres (N₂/Ar) and document exact reagent grades (e.g., "THF stabilized with BHT") .

Q. What computational tools predict the stability of 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde under varying pH?

  • Methodological Answer :
  • pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate aldehyde proton pKa (~1-2) and pyridine nitrogen basicity.
  • Degradation Pathways : Molecular dynamics simulations (e.g., GROMACS) model hydrolysis of the trifluoromethoxy group in acidic media .

Experimental Design

Design a protocol to study the compound’s role as a ligand in coordination chemistry.

  • Methodological Answer :

Ligand Screening : React with transition metals (e.g., Pd(II), Cu(I)) in ethanol/water mixtures.

Stoichiometry : Use Job’s method of continuous variation to determine metal-ligand ratios .

Q. Characterization :

  • UV-Vis spectroscopy to monitor charge-transfer bands.
  • Single-crystal X-ray diffraction for complex structure .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde
Reactant of Route 2
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6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

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